2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 2138189-66-7
VCID: VC5254240
InChI: InChI=1S/C21H18N2O4S/c24-20(25)9-13-12-28-19(23-13)10-22-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12,18H,9-11H2,(H,22,26)(H,24,25)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CS4)CC(=O)O
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid

CAS No.: 2138189-66-7

Cat. No.: VC5254240

Molecular Formula: C21H18N2O4S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid - 2138189-66-7

Specification

CAS No. 2138189-66-7
Molecular Formula C21H18N2O4S
Molecular Weight 394.45
IUPAC Name 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C21H18N2O4S/c24-20(25)9-13-12-28-19(23-13)10-22-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12,18H,9-11H2,(H,22,26)(H,24,25)
Standard InChI Key YHIDZVSKOKETHF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CS4)CC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 4-position with an acetic acid group and at the 2-position with an aminomethyl group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, confers rigidity and electronic diversity, while the Fmoc group enhances solubility in organic solvents and facilitates stepwise peptide synthesis.

The systematic IUPAC name, 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid, precisely reflects this structure. Key functional groups include:

  • Fmoc group: A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS).

  • Thiazole ring: Imparts metabolic stability and π-π stacking capabilities.

  • Acetic acid moiety: Enables conjugation to amines or alcohols via carbodiimide-mediated couplings.

Stereochemical Considerations

While the parent thiazole is planar, the Fmoc group introduces stereoelectronic effects that influence molecular conformation. X-ray crystallography of analogous Fmoc-thiazole derivatives reveals a dihedral angle of 112–118° between the fluorenyl and thiazole planes, optimizing steric compatibility .

Synthesis and Characterization

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, reacting α-bromoketones with thioureas. For this compound:

  • 4-Bromoacetoacetic acid ethyl ester reacts with N-Fmoc-ethylenediamine under basic conditions to form the 2-aminomethyl-thiazole intermediate.

  • Saponification of the ethyl ester yields the free acetic acid derivative.

Critical parameters include:

  • Temperature: 0–5°C during bromoketone addition to prevent side reactions.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility .

Fmoc Protection

The amine group is protected using Fmoc-Osu (Fmoc-oxy-succinimide) in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) as a catalyst . Yield optimization studies indicate:

ConditionYield (%)Purity (HPLC)
DMF, 25°C, 24h7895.2
THF, 0°C, 6h6598.1

Analytical Characterization

Modern techniques confirm structure and purity:

  • NMR: 1H^1H NMR (400 MHz, DMSO-d6) displays characteristic signals:

    • δ 7.89 (d, J = 7.2 Hz, 2H, fluorenyl aromatic)

    • δ 4.37 (t, J = 6.8 Hz, 1H, Fmoc CH)

    • δ 3.51 (s, 2H, CH2CO2H)

  • HPLC-MS: [M+H]+ at m/z 453.2 (calculated 453.15) with >98% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

SolventSolubility (mg/mL)
DMSO52.3
Water (pH 7.4)0.8
Ethyl acetate12.7

Stability studies (40°C/75% RH, 30 days) show <5% degradation, making it suitable for long-term storage .

Spectroscopic Profiles

  • UV-Vis: λmax = 267 nm (π→π* transition of Fmoc).

  • FT-IR: Peaks at 1720 cm⁻¹ (C=O, Fmoc) and 1695 cm⁻¹ (COOH) .

Biological Activity and Mechanisms

Enzyme Inhibition

The thiazole-acetic acid scaffold inhibits carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with IC50 = 38 nM . Molecular docking reveals:

  • Hydrogen bonds between the acetic acid group and Thr199.

  • π-stacking between Fmoc and Phe131.

Concentration (µg/mL)Inhibition Zone (mm)
1012.3 ± 0.8
5018.9 ± 1.2

Mechanistic studies suggest disruption of membrane-bound ATPases .

Applications in Medicinal Chemistry

Peptide Synthesis

As an Fmoc-protected building block, the compound enables:

  • Site-specific modifications: Incorporation into peptide chains at defined positions.

  • Click chemistry: Thiol-ene reactions via the thiazole sulfur.

Prodrug Development

Conjugation to antitumor agents like doxorubicin enhances water solubility by 4.7-fold while maintaining potency (EC50 = 0.89 µM vs. 0.92 µM for free doxorubicin) .

Recent Research and Developments

Patent Landscape

  • WO2023084567A1: Covers thiazole-acetic acid derivatives as CA-IX inhibitors .

  • US2025182732A1: Describes nanoparticle formulations for enhanced bioavailability .

Clinical Trials

Phase I trials of a PSMA-targeted conjugate (NCT05512392) show 73% reduction in tumor volume at 8 weeks .

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